Syuiq-5
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Overview
Description
Syuiq-5 is a derivative of Cryptolepine, known for its ability to induce and stabilize G-quadruplexes. This compound has shown significant potential in cancer research due to its ability to trigger telomere DNA damage and induce cell death by autophagy in cancer cells .
Scientific Research Applications
Syuiq-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex stabilization and its effects on DNA structure.
Biology: Investigated for its ability to induce autophagy and telomere DNA damage in cancer cells.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce cell death in cancer cells.
Mechanism of Action
SYUIQ-5 triggers potent telomere damage through TRF2 delocalization from telomeres, and eventually induces autophagic cell death in cancer cells . ATM is activated following this compound treatment . The pretreatment with ATM inhibitor ku55933 and ATM siRNA effectively reduces the production of γ-H2AX and LC3-II . ATM knockdown partially antagonizes the anticancer effects of this compound .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Syuiq-5 is synthesized through a series of chemical reactions involving Cryptolepine as the starting materialSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for scalability. The process includes purification steps such as recrystallization and chromatography to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Syuiq-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities .
Comparison with Similar Compounds
SYUIQ-F5: Another quindoline derivative with similar G-quadruplex stabilizing properties.
SYUIQ-FM05: A homolog of Syuiq-5 with similar anticancer activities
Uniqueness of this compound: this compound is unique due to its potent ability to induce telomere DNA damage and autophagy in cancer cells. Its specific interaction with G-quadruplex structures and the subsequent biological effects make it a promising compound in cancer research .
Properties
IUPAC Name |
N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-24(2)13-7-12-21-18-14-8-3-5-10-16(14)22-19-15-9-4-6-11-17(15)23-20(18)19/h3-6,8-11,23H,7,12-13H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDCVGDSVHUYMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441888 |
Source
|
Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188630-47-9 |
Source
|
Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYUIQ-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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